BenchChemオンラインストアへようこそ!

Zaltoprofen β-D-Glucuronide

Enantioselective metabolism Chiral glucuronidation kinetics 2-Arylpropionic acid stereochemistry

Zaltoprofen β-D-Glucuronide is the primary acyl-glucuronide conjugate of zaltoprofen, a 2-arylpropionic acid (2-APA) class non-steroidal anti-inflammatory drug (NSAID) that acts as a preferential COX-2 inhibitor and bradykinin pathway modulator. Formed predominantly by UDP-glucuronosyltransferase 2B7 (UGT2B7) in the human liver, this phase II metabolite accounts for the major clearance route of the parent drug, with approximately 62% of an oral zaltoprofen dose excreted as glucuronide conjugates in human urine.

Molecular Formula C₂₃H₂₂O₉S
Molecular Weight 474.48
Cat. No. B1155768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaltoprofen β-D-Glucuronide
Synonymsβ-D-Glucopyranuronic Acid 1-[10,11-Dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetate]
Molecular FormulaC₂₃H₂₂O₉S
Molecular Weight474.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zaltoprofen β-D-Glucuronide: A Defined Acyl-Glucuronide Metabolite Reference Standard for NSAID Pharmacokinetic and Bioanalytical Workflows


Zaltoprofen β-D-Glucuronide is the primary acyl-glucuronide conjugate of zaltoprofen, a 2-arylpropionic acid (2-APA) class non-steroidal anti-inflammatory drug (NSAID) that acts as a preferential COX-2 inhibitor and bradykinin pathway modulator [1][2]. Formed predominantly by UDP-glucuronosyltransferase 2B7 (UGT2B7) in the human liver, this phase II metabolite accounts for the major clearance route of the parent drug, with approximately 62% of an oral zaltoprofen dose excreted as glucuronide conjugates in human urine [1]. Unlike many NSAID acyl glucuronides whose reactivity and instability are well-documented toxicological concerns, zaltoprofen β-D-glucuronide serves as a critical, fully characterized reference material for quantitative LC-MS/MS bioanalysis, chiral pharmacokinetic investigations, and drug-drug interaction assessments in preclinical and clinical development [1][3].

Why a Generic Acyl-Glucuronide Reference Standard Cannot Substitute for Zaltoprofen β-D-Glucuronide in Regulated Bioanalysis


Acyl glucuronide metabolites are not interchangeable across NSAIDs because their chemical stability, reactivity, enzymatic formation kinetics, and potential for covalent protein binding are dictated by the specific aglycone structure [1]. Zaltoprofen β-D-glucuronide exhibits a unique UGT isoform selectivity profile—UGT2B7 is approximately seven-fold more active than UGT1A3 for this substrate—whereas other 2-APA NSAIDs such as ibuprofen and diclofenac are glucuronidated by a broader panel of UGT isoforms including UGT1A9, UGT1A3, and UGT2B7 in varying proportions [2][3]. Furthermore, zaltoprofen glucuronidation is enantioselective, with (−)-zaltoprofen displaying a higher catalytic efficiency than the (+)-enantiomer in rat hepatic microsomes (Vmax/Km ratio of (+)-to-(−) = 0.8), a stereochemical differentiation that does not directly translate to other 2-APA drug conjugates [4]. These compound-specific features mean that substituting a generic acyl-glucuronide calibration standard—or relying on a different NSAID glucuronide as a surrogate internal standard—will introduce systematic quantification bias in LC-MS/MS workflows, compromise metabolite identification in drug metabolism studies, and invalidate pharmacokinetic bridging comparisons required for regulatory submissions [2][4].

Quantitative Differential Evidence for Zaltoprofen β-D-Glucuronide: Comparator-Anchored Data for Procurement Decision-Making


Enantioselective Glucuronidation Kinetics: (−)-Zaltoprofen vs. (+)-Zaltoprofen Catalytic Efficiency Ratio

Zaltoprofen glucuronidation is enantioselective in rat hepatic microsomes. The (−)-zaltoprofen enantiomer exhibits a higher glucuronidation rate than (+)-zaltoprofen, with the catalyzing efficiency ratio (Vmax/Km) of the (+)-enantiomer to the (−)-enantiomer quantified as 0.8, indicating approximately 1.25-fold higher intrinsic clearance for the (−)-form [1]. This stereochemical differentiation is directly measurable and must be accounted for when using zaltoprofen β-D-glucuronide as a reference standard in chiral bioanalytical methods, as racemic or enantiomerically unresolved calibrators will misrepresent the in vivo metabolite profile [1].

Enantioselective metabolism Chiral glucuronidation kinetics 2-Arylpropionic acid stereochemistry

UGT Isoform Specificity: UGT2B7 Displays ~7-Fold Higher Glucuronidation Activity Than UGT1A3 for Zaltoprofen

In human cDNA-expression systems, UGT2B7 catalyzed a 53.0% reduction from initial zaltoprofen concentrations over 4 h, whereas UGT1A3 and other UGT isoforms each produced less than 10% substrate depletion [1]. The ability of UGT2B7 to glucuronidate zaltoprofen was approximately seven times greater than that of UGT1A3 [1]. This contrasts with other 2-APA NSAIDs such as ibuprofen and diclofenac, for which multiple UGT isoforms (UGT1A3, UGT1A9, UGT2B7, and UGT2B4) contribute more evenly to glucuronidation [2]. Consequently, zaltoprofen β-D-glucuronide formation is far less susceptible to inter-individual variability arising from polymorphic expression of alternative UGT isoforms, simplifying its use as a single-isoform metabolic probe in reaction phenotyping studies [1][2].

UGT isoform selectivity Phase II metabolism phenotyping Drug-glucuronidation reaction mapping

CYP-Mediated Drug–Drug Interaction Risk: Negligible Predicted AUC Change for Co-Administered CYP Substrates with Zaltoprofen

At the clinically relevant maximum plasma concentration (Cmax = 5 μg mL⁻¹ after an 80 mg oral dose), zaltoprofen inhibited CYP1A2, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 by less than 15% in human liver microsomes [1]. CYP2C9 was inhibited by 25.6% at Cmax, but after correction for nonspecific microsomal binding and plasma protein binding (99.6% bound; free fraction = 0.4%), the predicted increase in AUC for co-administered CYP2C9 substrates was only 0.4%, and only 0.1% for CYP3A4 substrates [1]. This contrasts with NSAIDs such as diclofenac and ibuprofen, which exhibit clinically meaningful CYP2C9 inhibition and require dose adjustment for narrow-therapeutic-index co-medications (e.g., warfarin, phenytoin) [2]. The low DDI liability of zaltoprofen is directly linked to the dominance of UGT2B7-mediated glucuronidation as the primary clearance route, thereby minimizing CYP-dependent metabolic interference [1].

CYP inhibition prediction Drug-drug interaction risk NSAID safety pharmacology

Bradykinin Pathway Inhibition: Zaltoprofen Demonstrates Superior Potency Over Indomethacin, Loxoprofen, and Diclofenac in DRG Neuron Assays

In a direct comparative study using rat dorsal root ganglion (DRG) neurons, zaltoprofen inhibited bradykinin-enhanced capsaicin-induced ⁴⁵Ca²⁺ uptake more potently than indomethacin, loxoprofen, and diclofenac [1]. Zaltoprofen also significantly suppressed bradykinin-induced 12-lipoxygenase (12-LOX) activity and the slow bradykinin-induced onset of substance P release, effects that were superior to comparator NSAIDs in the same experimental system [1]. This bradykinin pathway modulation occurs without direct binding to the bradykinin B2 receptor, distinguishing zaltoprofen's mechanism from receptor antagonists and from COX-inhibition-only NSAIDs such as ibuprofen, which lack this secondary analgesic pathway [1][2].

Bradykinin B2 receptor Nociceptive signaling DRG neuron calcium uptake

Chiral Pharmacokinetic Differentiation: (S)-Zaltoprofen Exhibits Significantly Higher Systemic Exposure Than (R)-Zaltoprofen in Rodent Models

Following oral administration of racemic zaltoprofen to rats, (S)-zaltoprofen demonstrated significantly higher AUC, higher Cmax, longer Tmax, and a longer elimination half-life compared with (R)-zaltoprofen [1]. Independent data from a separate study using pure enantiomers showed that the half-life of pure (S)-zaltoprofen (8.37 ± 0.92 h) was significantly longer than that of (R)-zaltoprofen (3.39 ± 0.71 h) and (S)-zaltoprofen derived from racemic administration (4.20 ± 0.52 h), indicating chiral interaction effects on pharmacokinetics [2]. Because glucuronidation is the dominant clearance pathway and is itself enantioselective (see Evidence Item 1), the zaltoprofen β-D-glucuronide reference standard must be qualified for its enantiomeric composition to avoid misestimation of clearance parameters in chiral PK studies [1][3].

Chiral pharmacokinetics Enantiomer-specific bioavailability Stereoselective drug disposition

Urinary Glucuronide Excretion Dominance: 62% of Zaltoprofen Dose Recovered as Glucuronide Conjugates vs. <10% for Individual Oxidative Metabolites

In humans, approximately 62% of an orally administered zaltoprofen dose is excreted in urine as glucuronide conjugates, with only 3% eliminated as unchanged parent drug [1]. Individual oxidative metabolites—S-oxide-zaltoprofen (M-2), 10-hydroxy-zaltoprofen (M-3), and S-oxide-10-hydroxy-zaltoprofen (M-5)—each account for less than 10% of the dose [1]. This glucuronidation-dominated excretion profile contrasts with other 2-APA NSAIDs: for example, ibuprofen undergoes extensive CYP-mediated oxidation (hydroxy- and carboxy-ibuprofen metabolites collectively accounting for a larger fraction of the dose), while diclofenac produces both oxidative and glucuronide metabolites in more balanced proportions [2]. The quantitative dominance of the glucuronidation pathway makes zaltoprofen β-D-glucuronide the definitive analyte for urinary exposure monitoring and mass balance studies of zaltoprofen, and positions this reference standard as the single most informative metabolite for assessing zaltoprofen compliance, bioavailability, or metabolic drug interaction effects [1].

Mass balance excretion Metabolite profiling Phase II conjugation dominance

Defined Application Scenarios for Zaltoprofen β-D-Glucuronide Based on Verified Differential Evidence


Chiral LC-MS/MS Bioanalytical Method Validation Requiring Enantiomerically Defined Glucuronide Reference Standards

Zaltoprofen β-D-glucuronide serves as the primary calibration reference for chiral bioanalytical methods quantifying enantiomer-specific glucuronide formation in preclinical and clinical pharmacokinetic studies. Because (−)-zaltoprofen exhibits a 1.25-fold higher Vmax/Km ratio than (+)-zaltoprofen [1], and (S)-zaltoprofen displays a >2-fold longer elimination half-life than (R)-zaltoprofen in rodent models [2], method validation protocols must employ a glucuronide reference standard of defined enantiomeric composition to avoid systematic quantification bias. Laboratories developing validated LC-MS/MS assays for regulatory submission (FDA/EMA bioanalytical method validation guidance) should procure zaltoprofen β-D-glucuronide with a certificate of analysis specifying enantiomeric purity or the precise (+)/(−) ratio [1][2].

In Vitro UGT Reaction Phenotyping and Drug–Drug Interaction Screening Using a Single-Isoform-Dominant Glucuronide Probe Substrate

The near-exclusive formation of zaltoprofen β-D-glucuronide by UGT2B7 (~7-fold greater activity than UGT1A3; 53% substrate depletion vs. <10% for all other UGT isoforms) [3] makes this metabolite an ideal probe for UGT2B7 activity phenotyping in recombinant enzyme systems, human liver microsome panels, and hepatocyte assays. Unlike the multi-isoform glucuronidation patterns of ibuprofen or diclofenac, zaltoprofen glucuronidation predominantly reflects a single UGT isoform, simplifying the interpretation of inhibition screening results and enabling cleaner correlation of UGT2B7 genotype-to-phenotype relationships in pharmacogenomic studies [3][4].

Urinary Biomarker Development for Zaltoprofen Exposure, Compliance, and Metabolic Drug Interaction Studies

With 62% of an oral zaltoprofen dose excreted as glucuronide conjugates and only 3% as unchanged drug [3], zaltoprofen β-D-glucuronide offers the highest analytical signal-to-background ratio among all zaltoprofen-related analytes in human urine. Clinical pharmacology laboratories and forensic toxicology units developing targeted LC-MS/MS panels for NSAID metabolite monitoring should prioritize this glucuronide as the primary quantification analyte, as it provides >20-fold higher urinary concentrations than the parent drug and >6-fold higher than any individual oxidative metabolite (M-2, M-3, M-5 each <10% of dose) [3].

NSAID Bradykinin-Pathway Pharmacology Research Requiring PK-PD Correlation with a Defined Glucuronide Metabolite

In preclinical pain and inflammation models where bradykinin-mediated nociception is the primary endpoint, zaltoprofen's dual mechanism—COX-2 inhibition plus bradykinin B2 receptor pathway blockade without direct receptor binding [5][6]—distinguishes it from COX-only NSAIDs. The availability of a characterized zaltoprofen β-D-glucuronide reference standard enables accurate measurement of systemic exposure to the primary circulating metabolite, allowing researchers to construct meaningful PK-PD models that correlate glucuronide concentrations with bradykinin-pathway-specific pharmacodynamic endpoints (⁴⁵Ca²⁺ uptake inhibition, 12-LOX activity suppression, substance P release attenuation) [5][6].

Quote Request

Request a Quote for Zaltoprofen β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.